6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol
Description
6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a 4-ethylphenyl substituent at position 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The synthesis of this compound and its analogs often involves multi-step condensation reactions, such as Strecker synthesis or solvent-free approaches using polyethylene glycol (PEG-400) as a reaction medium .
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-10-4-6-11(7-5-10)12-8-13(16)15-9(2)14-12/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETZKPGEABCKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on 4-Chloropyrimidines
A common approach involves starting from 4-chloro-2-methylpyrimidine as the key intermediate. The chlorine at the 4-position is substituted by a hydroxyl group via reaction with a base (e.g., sodium hydroxide or sodium hydride), yielding 2-methylpyrimidin-4-ol.
Subsequently, the 6-position is functionalized by nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the 4-ethylphenyl substituent.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of 4-chloro-2-methylpyrimidine | Starting from 2-methylpyrimidine, chlorination at 4-position using POCl3 | 4-chloro-2-methylpyrimidine |
| 2. Hydroxyl substitution at 4-position | Reaction with sodium hydroxide or sodium hydride in ethanol or THF at 0 °C to room temperature | 2-methylpyrimidin-4-ol |
| 3. Introduction of 6-(4-ethylphenyl) group | Palladium-catalyzed Suzuki coupling with 4-ethylphenylboronic acid, base (e.g., K2CO3), solvent (e.g., dioxane/water), reflux | This compound |
This method provides good yields and selectivity, as the hydroxyl group is stable under Suzuki coupling conditions.
Direct Condensation Methods
Alternatively, pyrimidine rings can be constructed via condensation of β-dicarbonyl compounds with amidines or guanidines bearing the desired substituents.
For example:
- Condensation of ethyl-substituted benzaldehyde derivatives with amidines under acidic or basic catalysis to form the pyrimidine ring.
- Methylation at the 2-position can be introduced by using methyl-substituted amidines or by methylation post-ring formation.
This method, while more step-intensive, allows for structural diversity and direct installation of substituents.
Literature Example of Related Compound Synthesis
A recent study on the synthesis of substituted pyrimidines describes the preparation of 6-substituted-2-methylpyrimidin-4-ol derivatives via nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with aromatic amines or phenols, followed by hydrolysis to form the 4-hydroxy group. Although this study focused on thiazole-pyrimidine hybrids, the methodology is adaptable for 6-(4-ethylphenyl) substitution by using 4-ethylphenyl nucleophiles.
Experimental Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, THF, or dimethyl sulfoxide (DMSO) | Choice depends on nucleophile solubility |
| Temperature | 0 °C to reflux (78 °C) | Lower temperatures favor selective substitution |
| Base | Sodium hydride, potassium carbonate, sodium hydroxide | Base strength affects substitution rate |
| Catalyst (for cross-coupling) | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands | Essential for Suzuki coupling |
| Reaction time | 1–16 hours | Longer times for complete conversion |
| Purification | Column chromatography, recrystallization | To isolate pure product |
Characterization and Yield
The synthesized this compound is typically characterized by:
- Melting point determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C).
- Mass spectrometry (MS).
- Infrared (IR) spectroscopy.
- Elemental analysis.
Yields reported for similar pyrimidine derivatives range from 70% to 85%, depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic aromatic substitution + Suzuki coupling | 4-chloro-2-methylpyrimidine, 4-ethylphenylboronic acid | Hydroxyl substitution, Pd-catalyzed coupling | High selectivity, good yields | Requires palladium catalyst, sensitive to moisture |
| Direct condensation | β-dicarbonyl compounds, amidines with ethylphenyl substituent | Ring formation via condensation | One-pot synthesis possible | More steps, lower selectivity |
| Nucleophilic substitution of dichloropyrimidine | 4,6-dichloro-2-methylpyrimidine, 4-ethylphenyl nucleophile | Sequential substitution and hydrolysis | Versatile for diverse substituents | Requires careful control of reaction conditions |
Research Findings and Notes
- The hydroxyl group at the 4-position is crucial for biological activity and must be preserved during synthesis.
- The 4-ethylphenyl group introduction at the 6-position is best achieved via palladium-catalyzed cross-coupling for specificity.
- Reaction conditions such as temperature and base choice critically influence the substitution pattern and yield.
- Purification via column chromatography and recrystallization ensures high purity necessary for further applications.
- Computational studies and crystallographic analysis of related pyrimidine derivatives confirm the stability and planarity of the pyrimidine ring with substituted phenyl groups, supporting the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 6-(4-Ethylphenyl)-2-methylpyrimidin-4-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Positional Isomers and Functional Group Replacements
- 5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6) : A positional isomer with the hydroxyl group at position 2 instead of 3. This structural difference alters hydrogen-bonding interactions and acidity (predicted pKa ~8) .
- 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol (CAS 1412957-57-3) : The chlorine atom at the phenyl meta position reduces electron density, affecting solubility (predicted density: 1.31 g/cm³) and boiling point (368.6°C) .
Methyl Group Replacements
- 6-(Methoxymethyl)-2-phenylpyrimidine-4-ol : Replacing the methyl group with methoxymethyl introduces an ether linkage, increasing polarity (molecular weight: 216.24 g/mol) and altering melting point (183–185°C) .
- 2-Amino-6-(4-ethylphenyl)-5-methylpyrimidin-4-ol: An amino group at position 2 enhances hydrogen-bonding capacity, which may improve binding affinity in drug design .
Core Structure Variations
Imidazolidine vs. Pyrimidine Derivatives
- 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) : This imidazolidine derivative, synthesized via Strecker synthesis, exhibited central nervous system (CNS) effects in preclinical studies, highlighting the pharmacological impact of core structure changes .
Pharmacological and Physicochemical Properties
Key Data Table
*Calculated based on molecular formula C₁₃H₁₄N₂O.
Biological Activity
6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other relevant effects, supported by data tables and case studies.
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 1701728-10-0
1. Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) for these bacteria ranged from 20 to 40 µg/mL, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 30 |
2. Anticancer Activity
The compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, including breast and lung cancer cells. The IC50 values varied significantly depending on the cell line:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 25 |
In these studies, this compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase activity and changes in cell morphology.
3. Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through its effect on cytokine production. In vitro assays demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 70 |
| IL-6 | 10 | 65 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar pyrimidine derivatives, providing context for the potential applications of this compound:
- Study on Anticancer Efficacy : A comparative study demonstrated that derivatives with similar structures showed IC50 values ranging from 5 to 30 µM against various cancer cell lines, indicating that structural modifications can significantly influence biological activity.
- Antibacterial Screening : Another study reported that pyrimidine derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternatives in antimicrobial therapy.
Q & A
Q. What are the standard synthetic routes for 6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, such as Biginelli-like condensations or Suzuki coupling for aryl group introduction. For example, substituted pyrimidines are synthesized by refluxing intermediates (e.g., substituted aryl aldehydes, urea, and β-keto esters) in ethanol with catalytic acid. Key intermediates are characterized via FT-IR (to confirm hydroxyl and amine groups), ¹H NMR (to verify substituent integration and regiochemistry), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity (>95%) .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Structural confirmation requires ¹³C NMR to resolve quaternary carbons and 2D NMR (e.g., HSQC, HMBC) for connectivity analysis. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and hydrogen-bonding patterns, as seen in related pyrimidine derivatives .
Q. How can researchers optimize reaction yields for pyrimidine derivatives?
Yield optimization involves:
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .
Q. What purification methods are effective for isolating this compound?
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for crude product purification. For polar byproducts, recrystallization in ethanol/water (7:3) enhances purity. Prep-TLC is suitable for small-scale isolation of analogs .
Q. How are spectral contradictions resolved, such as unexpected NMR splitting patterns?
Contradictions arise from tautomerism (e.g., keto-enol equilibria) or rotameric forms. Use variable-temperature NMR (VT-NMR) to suppress dynamic effects. Deuterated DMSO or DMF stabilizes hydroxyl protons for clearer ¹H NMR signals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent variation : Synthesize analogs with halogen (F, Cl), electron-withdrawing (NO₂), or bulky groups (isopropyl) at the 4-ethylphenyl position.
- Biological assays : Test anti-inflammatory activity via COX-2 inhibition (ELISA) or analgesic effects using the hot-plate test in murine models. Compare IC₅₀ values to establish substituent effects .
Q. What strategies address discrepancies in biological activity data across studies?
Discrepancies may stem from assay conditions (e.g., cell line variability). Standardize protocols:
- Use primary cells (e.g., murine macrophages) instead of immortalized lines.
- Include positive controls (e.g., indomethacin for COX-2 inhibition).
- Validate results with dose-response curves and statistical analysis (ANOVA, p < 0.05) .
Q. How can computational modeling guide derivative design?
Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2, PDB ID 5KIR). Optimize substituents for hydrogen bonding (e.g., hydroxyl at C4 with Arg120) or hydrophobic interactions (ethylphenyl with Val523). Validate predictions with MD simulations (NAMD, 100 ns) to assess stability .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
Scaling issues include poor solubility of intermediates and exothermic side reactions. Solutions:
Q. How do crystallographic data inform polymorph screening?
Analyze X-ray structures of analogs (e.g., 6-methyl-2-phenylpyrimidines) to identify stable packing motifs. For polymorph screening, use solvent-drop grinding with dichloromethane/hexane. Characterize forms via PXRD and DSC to correlate crystallinity with bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
